3-Hydroxy-8-methylquinolin-2(1H)-one Displays Distinct MAO-A vs. MAO-B Inhibitory Potency
This compound exhibits a distinct inhibition profile against monoamine oxidase isoforms. Against MAO-A, it demonstrates an IC50 of 70.5 μM (70,500 nM) [1]. Against MAO-B, it shows significantly weaker inhibition, with an IC50 of 604 μM (604,000 nM) [1]. This ~8.6-fold difference in potency suggests a preference for MAO-A over MAO-B, a profile that contrasts with many quinolinone derivatives which often exhibit higher MAO-B selectivity [2]. The absolute potency for both isoforms is moderate to weak, indicating that this specific substitution pattern (3-hydroxy-8-methyl) is not optimized for potent MAO inhibition but may offer a useful starting point for selectivity engineering.
| Evidence Dimension | MAO-A Inhibition (IC50) |
|---|---|
| Target Compound Data | 70.5 μM (70,500 nM) |
| Comparator Or Baseline | MAO-B Inhibition: 604 μM (604,000 nM) |
| Quantified Difference | ~8.6-fold weaker at MAO-B |
| Conditions | Human recombinant MAO-A and MAO-B, fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline [1] |
Why This Matters
This selectivity profile is critical for researchers studying MAO-related pharmacology, as it defines the compound's utility as a tool for isoform-specific studies or as a scaffold for developing selective MAO-A inhibitors.
- [1] BindingDB. (2025). Entry BDBM50350490 (CHEMBL1814638): 3-Hydroxy-8-methylquinolin-2(1H)-one. Retrieved from https://bindingdb.org/ View Source
- [2] Meiring, L., et al. (2013). Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorganic & Medicinal Chemistry, 21(17), 5163-5171. https://doi.org/10.1016/j.bmc.2013.06.031 View Source
